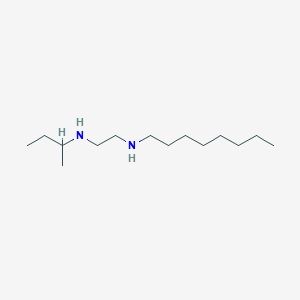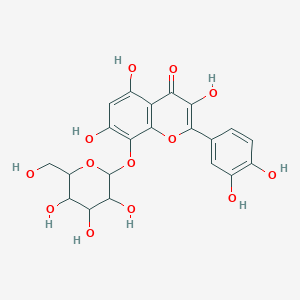
Gossypetin 8-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gossypetin 8-glucoside is a flavonol glucoside, a type of flavonoid compound found in various plant species, particularly in the Malvaceae family. It is known for its significant pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties . This compound is primarily found in the flowers of plants such as Hibiscus esculentus, Gossypium indicum, and Hibiscus vitifolius .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gossypetin 8-glucoside typically involves the glycosylation of gossypetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to gossypetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is generally carried out through extraction from plant sources. The process involves the extraction of flavonoids from plant materials using solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions
Gossypetin 8-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosyl donors like glucose and catalysts such as acids or enzymes are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Gossypetin 8-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and glycosylation reactions.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular protection mechanisms.
Industry: It is used in the development of nutraceuticals and cosmetics due to its beneficial health effects.
作用機序
The mechanism of action of Gossypetin 8-glucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: It enhances the levels of brain-derived neurotrophic factor (BDNF) and reduces neuroinflammation, thereby protecting against cognitive impairment.
類似化合物との比較
Gossypetin 8-glucoside can be compared with other similar flavonoid compounds:
Conclusion
This compound is a versatile flavonoid glucoside with significant pharmacological activities and a wide range of scientific research applications. Its unique chemical structure and biological properties make it a valuable compound for further study and potential therapeutic use.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXVLUZMMDCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
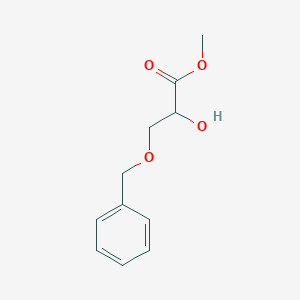
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
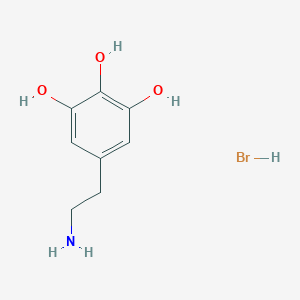

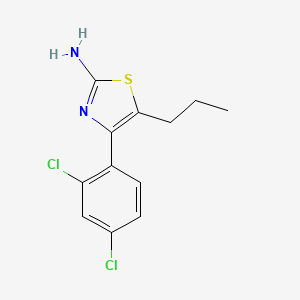
![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)
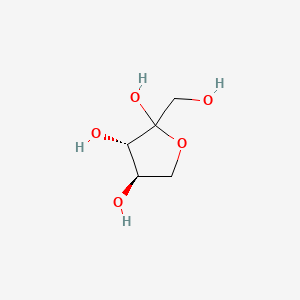
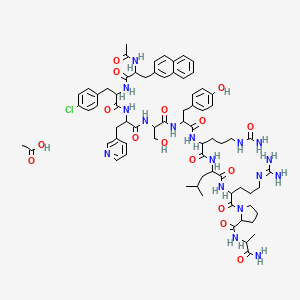
![2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide](/img/structure/B13393416.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13393417.png)
